Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride
Overview
Description
Dimethylaminoethyl chloride hydrochloride is a compound that has been mentioned in the context of synthetic processes . It’s used as a raw material in certain reactions . Another compound, 4-Dimethylaminopyridine (DMAP), is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
The synthesis of 2-dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride . The product does not need to be recrystallized, and the reactions are mild and convenient to operate .Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Scientific Research Applications
1. Synthesis of Pyran and Pyridine Derivatives Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride has been used in the synthesis of various organic compounds. For instance, it reacts with diethyl oxalate to form diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, a precursor for pyran and pyridine derivatives (Obydennov et al., 2013).
2. Photoreactions and Polymer Formation Photoreactions of this compound have been studied, demonstrating interesting chemical behaviors. For instance, 2-(dimethylamino)ethyl 4-phenyl-3-oxobutanoate undergoes photocyclization, leading to polymers or azalactones under specific conditions (Hasegawa et al., 1990).
3. Catalytic Synthesis in Green Chemistry This compound is also used in green chemistry applications, such as in boric acid-catalyzed reactions for synthesizing isoxazolones in aqueous media (Kiyani & Ghorbani, 2015).
4. Pharmaceutical Research In pharmaceutical research, it's used as an agonist in the study of the urotensin-II receptor, which can lead to potential drug developments (Croston et al., 2002).
5. Heterocyclic Compounds Synthesis Its reactivity has been explored in the synthesis of various heterocyclic compounds, serving as a building block in organic chemistry (Plescia et al., 1982).
Mechanism of Action
Safety and Hazards
Dimethylaminoethyl chloride hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, causes skin irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
ethyl 4-(dimethylamino)-3-oxobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-4-12-8(11)5-7(10)6-9(2)3;/h4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOLZNNFGSRPHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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